N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a dimethylamino group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the alkylation of a suitable amine precursor with dimethylamine.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the intermediates to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted ethanediamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-N’-(tetrahydro-2-furanylmethyl)ethanediamide
- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-fluoro-3-nitrophenyl)ethanediamide
- N-(furan-2-ylmethyl)ethanamine
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a nitrophenyl group allows for diverse interactions and applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-19(2)13(14-4-3-9-25-14)10-17-15(21)16(22)18-11-5-7-12(8-6-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUALNDLFHCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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